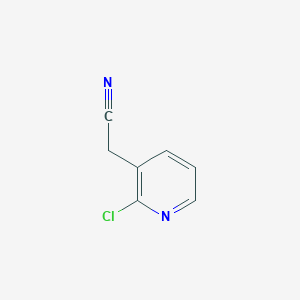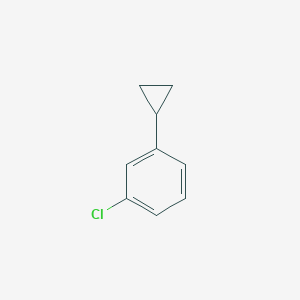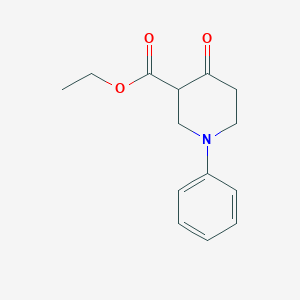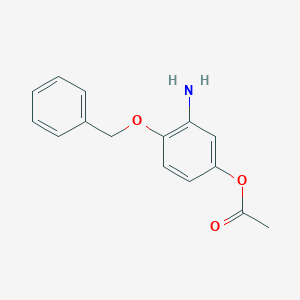
(2-Chloropyridin-3-yl)acetonitrile
Descripción general
Descripción
“(2-Chloropyridin-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is a useful reagent in the preparation of spirocyclic oxindole analogs, which have anti-tumor properties .
Synthesis Analysis
The synthesis of “(2-Chloropyridin-3-yl)acetonitrile” involves the careful addition of (1-oxypyridin-3-yl)acetonitrile to vigorously stirred phosphorous oxychloride . The mixture is slowly heated to 80°C over 1.5 hours, and then heated at reflux for 3 hours . The excess phosphorous oxychloride is removed, and the residue is cautiously treated with cold water . The mixture is made basic with saturated sodium bicarbonate, then extracted with ethyl acetate . The combined extract is washed with brine, dried, filtered, and concentrated . The residue is purified by chromatography, yielding “(2-Chloropyridin-3-yl)acetonitrile” as a light brown solid .Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-3-yl)acetonitrile” consists of a pyridine ring with a chlorine atom at the 2-position and an acetonitrile group at the 3-position .Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)acetonitrile” appears as a light yellow solid . It has a melting point of 85-86°C and a predicted boiling point of 294.1±25.0°C . The density is predicted to be 1.262±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediary
This compound is used as a reagent in the preparation of spirocyclic oxindole analogs, which have shown anti-tumor properties . These analogs are a type of spiro[piperidine-4,3’‘-pyrrolo[2,3-b]pyridine]-2’‘(1’'H)-one .
Pharmaceutical Chemical Intermediates
It serves as an intermediate for pharmaceutical synthesis and experimental research, particularly in the development of new drugs .
Synthesis of Methylphenidate
Methylphenidate, used for treating ADHD, can be synthesized using this compound by combining 2-chloropyridine with an acid and benzylcyanide through a series of reactions .
Preparation of Acetic Acid Derivatives
The compound is involved in the synthesis of acetic acid derivatives, which are valuable in various chemical processes .
Oxidation Reactions
It is used in oxidation reactions within an acetonitrile system to produce various heterocyclic compounds .
Safety and Hazards
“(2-Chloropyridin-3-yl)acetonitrile” is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking immediate medical attention if swallowed .
Mecanismo De Acción
Target of Action
It is known to be a useful reagent in the preparation of spirocyclic oxindole analog , which has anti-tumor properties .
Mode of Action
Its role as a reagent in the synthesis of spirocyclic oxindole analog suggests that it may interact with its targets to induce anti-tumor effects .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
Its use in the synthesis of spirocyclic oxindole analog suggests that it may contribute to the anti-tumor effects of this compound .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWOJKQPJYWCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563460 | |
| Record name | (2-Chloropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)acetonitrile | |
CAS RN |
101012-32-2 | |
| Record name | 2-Chloro-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloropyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2-chloropyridin-3-yl)acetonitrile in the synthesis of the M1/M4 agonist?
A1: (2-Chloropyridin-3-yl)acetonitrile serves as the starting material in the six-step synthesis of the selective M1 and M4 muscarinic acetylcholine receptors agonist []. This indicates that the final compound's core structure is built upon this particular chemical.
Q2: Are there any details about the specific reactions involving (2-chloropyridin-3-yl)acetonitrile in this synthesis?
A2: While the paper doesn't elaborate on each individual reaction, it highlights that (2-chloropyridin-3-yl)acetonitrile is used to initiate a six-step synthetic process. This process culminates in the formation of the target compound, a selective M1 and M4 agonist, with a 43% overall yield and >99% chemical purity []. The key transformation involves an N,N-dimethylcarbamoylation of an anilinic nitrogen on a spiro 7-azaindoline structure via an interesting intermolecular migration of the N,N-dimethylcarbamoyl group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)